molecular formula C14H10Cl4N2 B2938827 1-(4-Chlorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone CAS No. 394664-62-1

1-(4-Chlorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone

Cat. No.: B2938827
CAS No.: 394664-62-1
M. Wt: 348.05
InChI Key: NQTOBYSEJRIWBH-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone is a useful research compound. Its molecular formula is C14H10Cl4N2 and its molecular weight is 348.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Catalytic Methods

1-(4-Chlorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone serves as a precursor in the synthesis of dichloroalkenes, showcasing its utility in organic synthesis methodologies. Nenajdenko et al. (2005) demonstrated its role in converting arylalkylketones into dichloroalkenes, highlighting the importance of such compounds in catalytic methods and waste disposal strategies. This research underscores the compound's relevance in the development of new catalytic methods and its potential in improving waste disposal techniques (Nenajdenko et al., 2005).

Medicinal Chemistry and Biological Activities

In medicinal chemistry, hydrazone derivatives have been synthesized and evaluated for their potential as estrogen receptor modulators. For instance, Pandey et al. (2002) synthesized and assessed the biological activities of diaryl and triaryl hydrazone derivatives, revealing their anti-implantation, uterotrophic, antiuterotrophic, anticancer, and antimicrobial properties. Notably, some compounds exhibited significant cytotoxicity against human malignant breast cell lines, indicating the therapeutic potential of such hydrazone derivatives in treating breast cancer (Pandey et al., 2002).

Analytical and Sensory Applications

Hydrazone compounds, including this compound, have found applications in the development of colorimetric sensors for detecting ions. Gupta et al. (2014) synthesized novel hydrazones as colorimetric sensors for the selective detection of acetate ion, demonstrating the utility of these compounds in analytical chemistry. Their research highlights the potential of hydrazone derivatives in creating sensitive and selective sensors for various analytical applications (Gupta et al., 2014).

Mechanism of Action

Target of Action

This compound is a derivative of Ethanone, 1-(4-chlorophenyl)- , and it’s possible that it may share similar targets or mechanisms of action

Mode of Action

As a derivative of Ethanone, 1-(4-chlorophenyl)- , it may interact with its targets in a similar manner More research is required to elucidate these interactions.

Biochemical Pathways

The biochemical pathways affected by 1-(4-Chlorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone are currently unknown . Given its structural similarity to Ethanone, 1-(4-chlorophenyl)- , it may affect similar pathways. The downstream effects of these pathway alterations would depend on the specific targets and interactions of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets and its overall stability.

Properties

IUPAC Name

2,4,6-trichloro-N-[(E)-1-(4-chlorophenyl)ethylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl4N2/c1-8(9-2-4-10(15)5-3-9)19-20-14-12(17)6-11(16)7-13(14)18/h2-7,20H,1H3/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTOBYSEJRIWBH-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.